5-methyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1,2-oxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1,2-oxazole-3-carboxamide is a complex organic compound that features a unique combination of functional groups, including a thiadiazole ring, a piperidine ring, and an oxazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Mechanism of Action
Target of Action
It’s known that thiadiazole derivatives, which this compound is a part of, have a wide range of biological properties and can interact with various biological targets .
Mode of Action
It’s known that thiadiazole derivatives can disrupt processes related to dna replication, which allows them to inhibit the replication of both bacterial and cancer cells .
Biochemical Pathways
It’s known that thiadiazole derivatives can disrupt processes related to dna replication, which can affect various downstream biochemical pathways .
Pharmacokinetics
Due to the mesoionic nature of thiadiazole derivatives, they are able to cross cellular membranes, which can impact their bioavailability .
Result of Action
It’s known that thiadiazole derivatives can inhibit the replication of both bacterial and cancer cells .
Action Environment
It’s known that the nature of the substituent on the c-5 phenyl ring of 1,3,4-thiadiazoles is important for their cytotoxic activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1,2-oxazole-3-carboxamide typically involves multiple steps, starting with the preparation of the individual ring systems. The thiadiazole ring can be synthesized through the reaction of hydrazonoyl halides with potassium thiocyanate or thiosemicarbazide derivatives . The piperidine ring is often introduced through cyclization reactions involving appropriate precursors. The oxazole ring can be formed via cyclization reactions involving nitriles and amides .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and specific reagents can also enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-methyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
5-methyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1,2-oxazole-3-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-methyl-1,3,4-thiadiazole: Shares the thiadiazole ring but lacks the piperidine and oxazole rings.
N- (5-Methyl-1,3,4-thiadiazol-2-yl)-N-neopentylamine: Contains the thiadiazole ring with different substituents.
5-Methyl-1,3,4-thiadiazole-2-thiol: Another thiadiazole derivative with a thiol group.
Uniqueness
5-methyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1,2-oxazole-3-carboxamide is unique due to its combination of three distinct ring systems, which confer a range of biological activities and chemical reactivities. This makes it a versatile compound for various applications in scientific research and industry .
Properties
IUPAC Name |
5-methyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O2S/c1-8-6-10(15-19-8)12(18)14-9-2-4-17(5-3-9)11-7-13-20-16-11/h6-7,9H,2-5H2,1H3,(H,14,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHMOTEGBUGHJHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2CCN(CC2)C3=NSN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.